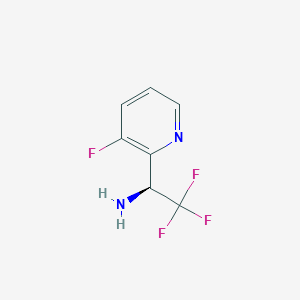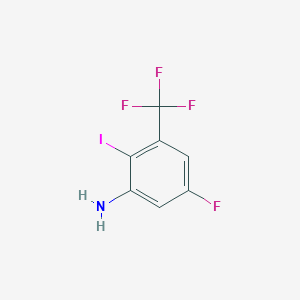
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,5-Dihydroxyphenyl)acrylic acid typically involves the condensation of 3,5-dihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated acids.
Substitution: Ethers, esters, and other substituted derivatives.
Applications De Recherche Scientifique
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Z)-3-(3,5-Dihydroxyphenyl)acrylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The acrylic acid moiety can interact with cellular receptors and enzymes, modulating signaling pathways and exerting biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic acid: Similar structure but lacks the hydroxyl groups on the phenyl ring.
Ferulic acid: Contains a methoxy group in addition to the hydroxyl groups.
Coumaric acid: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid is unique due to the presence of two hydroxyl groups on the phenyl ring, which confer distinct chemical and biological properties. These hydroxyl groups enhance its antioxidant activity and its ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H8O4 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(Z)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1- |
Clé InChI |
MFFCZSWTQMCKFP-UPHRSURJSA-N |
SMILES isomérique |
C1=C(C=C(C=C1O)O)/C=C\C(=O)O |
SMILES canonique |
C1=C(C=C(C=C1O)O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865408.png)
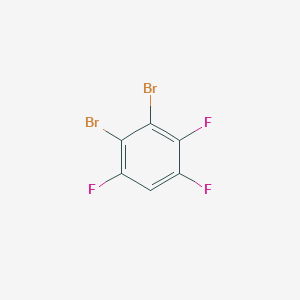
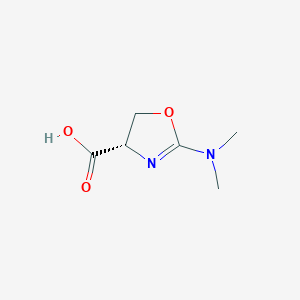
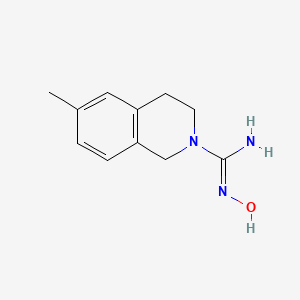
![7-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12865433.png)
![2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12865440.png)
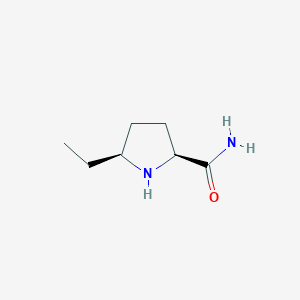
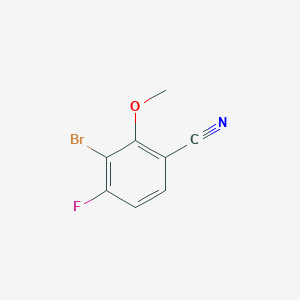
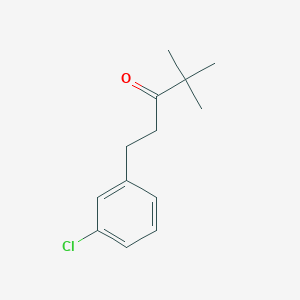
![4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine](/img/structure/B12865455.png)


